AM404 (N-arachidonoylphenolamine) is a key bioactive metabolite of the widely used analgesic, acetaminophen (paracetamol). It functions primarily as an inhibitor of anandamide (AEA) transport, increasing the synaptic concentration of this endogenous cannabinoid. Additionally, AM404 is a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and an inhibitor of cyclooxygenase (COX) enzymes, making it a multi-target tool for investigating the interplay between the endocannabinoid system, nociceptive signaling, and neuroinflammation.
Procuring AM404 directly is advantageous over relying on its in-vivo formation from acetaminophen, as the conversion process yields very low and variable brain concentrations (peak of 150 pg/g in rats from a human-equivalent dose). This makes direct administration critical for achieving consistent and pharmacologically relevant exposures for reproducible studies. Furthermore, AM404's mechanism as an anandamide transport inhibitor is functionally distinct from fatty acid amide hydrolase (FAAH) inhibitors like URB597, which block anandamide degradation. This allows for the specific interrogation of the anandamide transport system, a goal unachievable with FAAH-centric substitutes. Its unique polypharmacology, combining TRPV1 agonism and COX inhibition, also differentiates it from more selective agents like capsaicin or anandamide, making it non-interchangeable for studies on convergent signaling pathways.
AM404 is a competitive inhibitor of carrier-mediated anandamide transport with a reported IC50 of 1 µM in rat cortical neurons. This direct inhibition of uptake elevates extracellular anandamide levels, potentiating its downstream signaling. In an adenylyl cyclase inhibition assay, 10 µM AM404 increased the potency of anandamide by a factor of 10, demonstrating a significant functional enhancement of endogenous cannabinoid signaling.
| Evidence Dimension | Inhibition of Anandamide Transport (IC50) |
| Target Compound Data | 1 µM (AM404) |
| Comparator Or Baseline | Anandamide (endogenous substrate) |
| Quantified Difference | AM404 directly blocks the transporter with micromolar affinity. |
| Conditions | Rat cortical neurons and astrocytes. |
For researchers needing to specifically amplify endogenous anandamide signaling via transport blockade, rather than synthesis or degradation, AM404 provides a well-characterized tool with defined potency.
AM404 acts as a direct agonist at vanilloid TRPV1 receptors. In assays using cloned rat TRPV1 receptors, AM404 demonstrated a pEC50 of 7.4, corresponding to an EC50 of approximately 40 nM. In another study using rVR1 transfected CHO cells, AM404 showed a pEC50 of 6.32, which was more potent than anandamide (pEC50=5.80) but less potent than the benchmark agonist capsaicin (pEC50=7.37) in that system.
| Evidence Dimension | TRPV1 Agonist Potency (pEC50) |
| Target Compound Data | ~7.4 |
| Comparator Or Baseline | Capsaicin (pEC50 ≈ 7.37) |
| Quantified Difference | Exhibits comparable, high-potency agonist activity at TRPV1 receptors to the classical agonist capsaicin. |
| Conditions | Native and cloned vanilloid receptors; rVR1 transfected CHO cells. |
This provides a clear rationale for selecting AM404 when a multi-target compound that includes potent, capsaicin-like TRPV1 activation is required for an experimental design.
Unlike many endocannabinoid modulators, AM404 directly inhibits prostaglandin synthesis through its action on cyclooxygenase enzymes. In activated primary rat microglial cultures, AM404 dose-dependently abolished PGE2 release. It demonstrated partial but significant inhibition of COX-1 activity (approx. 50% inhibition) and also reversibly reduced COX-2 activity at concentrations between 1-10 µM. This dual inhibitory action is distinct from more selective COX inhibitors or cannabinoid-selective agents.
| Evidence Dimension | Inhibition of COX-1 Activity |
| Target Compound Data | Approx. 50% inhibition at 1-10 µM |
| Comparator Or Baseline | Selective COX-1 inhibitors (e.g., SC-560) achieve potent inhibition. |
| Quantified Difference | Provides moderate, dual inhibition of COX-1 and COX-2. |
| Conditions | LPS-stimulated primary rat microglial cell culture. |
This makes AM404 a suitable tool for studying the synergistic effects of endocannabinoid modulation and prostaglandin suppression in neuroinflammatory models, a function not offered by single-target compounds.
AM404 is readily soluble in common laboratory organic solvents, facilitating the preparation of high-concentration stock solutions for in vitro and in vivo studies. Technical datasheets report solubility in DMSO and ethanol at up to 50 mM (approximately 19.8 mg/mL). This contrasts with its parent compound, acetaminophen, which has lower solubility in DMSO (~20 mg/mL or ~132 mM, but often cited lower) and is typically prepared in aqueous solutions at much lower concentrations (approx. 2 mg/mL in PBS). This high organic solubility is critical for experiments requiring serial dilutions and minimizing solvent effects.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Up to 50 mM (~19.8 mg/mL) |
| Comparator Or Baseline | Acetaminophen (~20 mg/mL, but lower practical limits often apply) |
| Quantified Difference | High molar concentration in common stock solvents allows for easier experimental design. |
| Conditions | Standard laboratory conditions. |
For in vitro screening and cell-based assays, the high solubility of AM404 in DMSO allows for the creation of concentrated, stable stock solutions, simplifying experimental workflows and reducing the final solvent concentration in assays.
Where the experimental goal is to specifically isolate and inhibit the anandamide membrane transporter (AMT) without directly inhibiting FAAH, AM404 is the appropriate choice. Its defined IC50 for transport inhibition allows for targeted studies to determine the relative contribution of AEA reuptake to pain signaling, an objective that cannot be met with broad-spectrum FAAH inhibitors.
AM404 is uniquely suited for models where the synergistic action of TRPV1 activation and endocannabinoid system enhancement is hypothesized. Its dual activity as a potent TRPV1 agonist and an AEA transport inhibitor allows for the simultaneous modulation of both pathways with a single compound, providing a tool to explore mechanisms of cross-talk in sensory neurons.
For studies of neuroinflammatory conditions, such as in activated microglia models, AM404 allows researchers to assess the combined impact of elevated anandamide levels and suppressed prostaglandin synthesis. This is particularly relevant for understanding how acetaminophen's therapeutic effects may be mediated through the anti-inflammatory actions of AM404 on both the COX and endocannabinoid systems.